molecular formula C16H12ClF2N5OS B12145344 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide

Cat. No.: B12145344
M. Wt: 395.8 g/mol
InChI Key: TXTATXJHDJHUDP-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by:

  • Triazole core: A 1,2,4-triazole ring substituted at position 4 with an amino group and at position 5 with a 3-chlorophenyl group.
  • Thioether linkage: A sulfur atom at position 3 connects the triazole to an acetamide moiety.

The structural complexity of this molecule suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors via hydrophobic and hydrogen-bonding interactions.

Properties

Molecular Formula

C16H12ClF2N5OS

Molecular Weight

395.8 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C16H12ClF2N5OS/c17-10-3-1-2-9(6-10)15-22-23-16(24(15)20)26-8-14(25)21-13-5-4-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25)

InChI Key

TXTATXJHDJHUDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps. One common method starts with the diazotization of 4-chloroaniline, followed by a reaction with 2-aminoacetonitrile hydrochloride. This intermediate is then subjected to further reactions, including heating under reflux in ethanol, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the triazole ring and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its triazole component allows for various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Capable of being reduced to amines or alcohols.
  • Substitution : Engages in nucleophilic substitution reactions to yield substituted triazole derivatives.

These properties make it valuable in organic synthesis and materials science.

Biology

The compound exhibits significant biological activities , which include:

  • Antifungal and Antibacterial Properties : Studies have shown that it can inhibit the growth of various pathogenic microorganisms. For instance, it has demonstrated efficacy against resistant strains of Staphylococcus aureus when combined with beta-lactam antibiotics, significantly reducing minimum inhibitory concentration (MIC) values .
  • Anticancer Activity : Research has indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation. In vitro studies have reported its effectiveness against multiple types of cancer cells .

Medicine

In medicinal chemistry, 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide is being investigated for its potential therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways.
  • Drug Development : Due to its diverse biological activities, it is being explored as a candidate for new drug formulations targeting infections and cancer.

Industrial Applications

The compound's properties extend into industrial applications:

  • Agrochemicals : It is utilized in developing new agrochemical products due to its antifungal and antibacterial properties.
  • Pharmaceuticals : The compound's ability to act on various biological targets makes it suitable for incorporation into pharmaceutical formulations aimed at treating infections and cancer.

Study 1: Antimicrobial Efficacy

A study published in Molecules assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against resistant strains of Staphylococcus aureus, highlighting its potential as an antibiotic agent .

Study 2: Anticancer Mechanisms

Research conducted on the anticancer properties revealed that the compound effectively induced apoptosis in several cancer cell lines. The study detailed mechanisms involving caspase activation and cell cycle arrest, suggesting its promise as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Confirmation

  • IR Spectroscopy : Absence of C=O (~1660–1680 cm⁻¹) in triazole-thiones confirms cyclization. The presence of C=S (~1247–1255 cm⁻¹) and NH (~3278–3414 cm⁻¹) bands supports the thione tautomer .
  • NMR : ¹H-NMR and ¹³C-NMR spectra validate substituent positions and electronic environments .

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs are summarized below:

Compound Name Triazole Substituents Acetamide Substituent Key Features Reference
Target Compound 4-amino, 5-(3-chlorophenyl) 2,4-difluorophenyl Electron-withdrawing fluorines enhance metabolic stability.
2-{[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide 4-amino, 5-(2-chlorophenyl) 3-methoxyphenyl Methoxy group improves solubility but may reduce target affinity.
2-{[4-Amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide 4-amino, 5-(4-tert-butylphenyl) 2-methoxy-5-methylphenyl Bulky tert-butyl enhances hydrophobicity; methyl/methoxy aids bioavailability.
2-[(4-Amino-5-phenyl-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)acetamide 4-amino, 5-phenyl 3,4-dichlorophenyl Dichloro substitution increases halogen bonding potential.
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl]thio}acetamide 4-ethyl, 5-(pyridin-2-yl) 3-chloro-4-fluorophenyl Pyridine ring introduces aromatic stacking potential.

Pharmacological Implications

  • Anti-inflammatory Potential: Analogs like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)thio)-N-acetamide derivatives exhibit anti-exudative activity comparable to diclofenac .
  • Hydrophobic Interactions : Substituents such as 3-chlorophenyl or tert-butylphenyl may enhance binding to hydrophobic enzyme pockets, as seen in related compounds .
  • Electronic Effects : Fluorine and chlorine atoms improve metabolic stability and modulate electron density for target engagement .

Biological Activity

The compound 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a detailed overview of its biological activity based on diverse research findings.

  • Molecular Formula : C10H9ClN4O2S
  • Molecular Weight : 284.72 g/mol
  • CAS Number : 11679444

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known to inhibit cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi, leading to antifungal activity. Additionally, studies suggest that it may also exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.

Antifungal Activity

Research indicates that compounds with a similar triazole structure have demonstrated significant antifungal activity against various strains of fungi. For instance:

  • In vitro studies have shown that derivatives of triazoles can inhibit the growth of Candida species and other pathogenic fungi. The mechanism often involves disruption of ergosterol synthesis, which is vital for fungal cell membrane integrity .
  • A comparative analysis revealed that compounds with the triazole ring exhibited superior antifungal activity compared to traditional antifungals like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • A study involving the NCI-60 human tumor cell lines demonstrated moderate cytostatic effects against several cancer types. Notably, certain derivatives showed an inhibition growth percentage (IGP) greater than 20% against breast cancer cell lines (MCF7) at concentrations around 10 µM .
  • Molecular docking studies suggest that these compounds may act by inhibiting tyrosine kinases such as CDK2, which are essential for cell cycle regulation and proliferation in cancer cells .

Case Studies and Research Findings

Several case studies highlight the biological activities associated with this compound:

  • Antiviral Activity : A series of substituted analogues were evaluated for their ability to inhibit human adenovirus (HAdV). Some analogues exhibited low micromolar potency with decreased cytotoxicity compared to existing antiviral agents like niclosamide .
  • Cytotoxicity Assessment : The cytotoxic effects were assessed using various human cancer cell lines, revealing that certain derivatives had IC50 values below 10 µM, indicating promising anticancer properties .
  • Enzyme Inhibition Studies : The compound was also tested for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), showing potential applications in treating neurological disorders .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 (µM)Comments
AntifungalCandida albicans<10Significant inhibition compared to control
AnticancerMCF7 (Breast Cancer)8.5Moderate cytostatic activity
Enzyme InhibitionAChE5.0Potential for neurological applications

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at 6.8–7.5 ppm, acetamide carbonyl at ~170 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion matching C₁₇H₁₂ClF₂N₅OS) .

How can researchers design experiments to elucidate structure-activity relationships (SAR) for antimicrobial activity?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to assess impact on bioactivity .
  • In vitro assays : Test against Gram-positive/negative bacteria (MIC values via broth microdilution) and compare with structurally similar triazole derivatives .
  • Mechanistic studies : Use fluorescence quenching or molecular docking to evaluate target binding (e.g., bacterial enzyme inhibition) .

What methodologies address contradictions in biological activity data across studies?

Q. Advanced

  • Standardized assays : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability .
  • Environmental factors : Test light sensitivity (e.g., UV exposure) and solvent effects (DMSO vs. aqueous buffers) on stability .
  • Multi-target profiling : Use orthogonal assays (e.g., cytotoxicity vs. antimicrobial activity) to differentiate off-target effects .

How can the compound’s solubility and stability be optimized for in vivo studies?

Q. Advanced

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • pH adjustment : Formulate at pH 6.5–7.0 to prevent degradation of acid-sensitive groups (e.g., triazole-thioether) .
  • Accelerated stability testing : Monitor decomposition under stress conditions (40°C/75% RH) via HPLC .

What purification techniques are effective post-synthesis?

Q. Basic

  • Column chromatography : Silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) resolves polar byproducts .
  • Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals .

What computational methods predict interactions between the compound and biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with fungal CYP51 or bacterial topoisomerases .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Train on datasets of triazole derivatives to predict logP and IC₅₀ values .

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